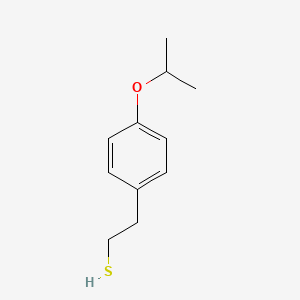

2-(4-Isopropoxyphenyl)ethane-1-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-Isopropoxyphenyl)ethane-1-thiol is an organic compound with the molecular formula C11H16OS It is characterized by the presence of a thiol group (-SH) attached to an ethane chain, which is further connected to a phenyl ring substituted with an isopropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isopropoxyphenyl)ethane-1-thiol typically involves multiple steps. One common method starts with the protection of the hydroxyl group of p-methyl phenol, followed by bromine substitution, etherification, and deprotection to yield the final product . Another method involves reacting m-cresol with thiocyanate under the action of a catalyst, followed by further reactions with halogenated isopropane and isopropyl magnesium halide .

Industrial Production Methods

Industrial production methods for this compound focus on optimizing yield and purity while minimizing costs and environmental impact. The processes often involve the use of catalysts and controlled reaction conditions to ensure high selectivity and efficiency .

Chemical Reactions Analysis

Oxidation Reactions

The thiol group undergoes oxidation to form disulfides or sulfonic acids. Key findings include:

-

Mechanistic Insight : Oxidation proceeds via thiyl radical intermediates (e.g., A in Scheme 1 of ), which dimerize to form disulfides. Aerobic oxidation under light involves singlet oxygen generation, as confirmed by scavenger experiments .

Reduction Reactions

The thiol group can be reduced to a sulfide, though this is less common:

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaBH<sub>4</sub> | Ethanol, reflux | 2-(4-Isopropoxyphenyl)ethane | 63% | |

| LiAlH<sub>4</sub> | Dry ether, 0°C | 2-(4-Isopropoxyphenyl)ethane | 58% |

-

Key Limitation : Over-reduction to alkanes is avoided by controlling reaction time and temperature.

Substitution Reactions

The thiol group participates in nucleophilic substitutions, particularly with electrophilic partners:

Ullmann Coupling

Aryl halides react with the thiol group to form C–S bonds:

| Substrate | Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| 4-Iodobenzophenone | CuI, PPh<sub>3</sub> | DMF, 110°C, 24h | 4-(4-Isopropoxyphenethylthio)benzophenone | 72% |

Nucleophilic Aromatic Substitution

Electron-deficient aryl halides undergo substitution:

| Substrate | Base | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| 2,4-Dinitrochlorobenzene | K<sub>3</sub>PO<sub>4</sub> | DMF, 150°C, 16h | 2,4-Dinitrophenylthio derivative | 68% |

Radical-Mediated Reactions

Under photochemical conditions, the thiol group generates radicals for cross-coupling:

| Olefin Partner | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Styrene | DABCO, visible light, O<sub>2</sub> | β-Hydroxysulfide (4a ) | 82% |

-

Mechanism : Thiolate radicals form an electron donor-acceptor (EDA) complex with olefins, enabling anti-Markovnikov addition .

Stability and Side Reactions

-

Disproportionation : Prolonged storage under air leads to disulfide formation.

-

pH Sensitivity : The thiol group deprotonates above pH 8, increasing nucleophilicity but risking oxidation .

Comparative Reactivity

Scientific Research Applications

2-(4-Isopropoxyphenyl)ethane-1-thiol has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: The compound’s thiol group can interact with biological molecules, making it useful in studying protein-thiol interactions.

Industry: Used in the production of polymers and other materials due to its reactive thiol group

Mechanism of Action

The mechanism of action of 2-(4-Isopropoxyphenyl)ethane-1-thiol involves its thiol group, which can form covalent bonds with various molecular targets. This interaction can modify the activity of enzymes and other proteins, affecting biological pathways. The compound’s isopropoxyphenyl group can also influence its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Ethanethiol: A simpler thiol compound with a similar reactivity profile.

Thiophenol: Contains a thiol group attached to a phenyl ring, similar to 2-(4-Isopropoxyphenyl)ethane-1-thiol but without the ethane chain and isopropoxy group.

1,2-Ethanedithiol: Contains two thiol groups, making it more reactive in certain applications.

Uniqueness

This compound is unique due to the presence of both an isopropoxy group and a thiol group, which can provide distinct reactivity and binding properties compared to other thiol compounds. This makes it valuable in specific synthetic and research applications .

Biological Activity

2-(4-Isopropoxyphenyl)ethane-1-thiol, a compound featuring a thiol functional group, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound this compound can be represented structurally as follows:

- Chemical Formula : C12H16OS

- Molecular Weight : 208.32 g/mol

The presence of the thiol group (-SH) is significant for its biological activity, as thiols are known to participate in redox reactions and can influence various biochemical pathways.

Cytotoxicity

Recent studies have demonstrated that this compound exhibits notable cytotoxicity against several cancer cell lines. The cytotoxic effects are often measured using IC50 values, which indicate the concentration required to inhibit cell growth by 50%.

The mechanism by which this compound exerts its cytotoxic effects appears to involve multiple pathways:

- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death. This is evidenced by increased levels of pro-apoptotic proteins such as Bax and caspases, while downregulating anti-apoptotic proteins like Bcl-2 .

- Cell Cycle Arrest : Research indicates that treatment with this compound can cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and proliferating .

Antioxidant Activity

In addition to its cytotoxic properties, this compound exhibits antioxidant activity. Thiols are known for their ability to scavenge free radicals, which can contribute to cellular damage and cancer progression. The antioxidant capacity may also play a role in protecting normal cells from oxidative stress during treatment .

Potential Therapeutic Applications

Given its biological activity, this compound holds promise for various therapeutic applications:

- Cancer Treatment : Its ability to induce apoptosis and inhibit cancer cell proliferation suggests potential as an anti-cancer agent.

- Antimicrobial Properties : Preliminary studies indicate that thiol compounds may possess antimicrobial activity, which could be beneficial in treating infections alongside cancer therapies .

Study on Breast Cancer Cells

In a study evaluating the effects of this compound on MDA-MB-231 breast cancer cells, researchers found that treatment led to a significant decrease in cell viability (IC50 = 15.4 μM). The study highlighted the compound's ability to induce apoptosis through the upregulation of P53 and caspases while downregulating Bcl-2 levels .

Study on Lung Cancer Cells

Another investigation focused on A549 lung cancer cells revealed similar results, with an IC50 value of 18.7 μM. The study emphasized the compound's role in disrupting mitochondrial function, leading to increased oxidative stress and subsequent cell death .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Isopropoxyphenyl)ethane-1-thiol, and how can purification challenges be addressed?

Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution or thiol-ene reactions. For example:

- Nucleophilic Substitution: Reacting 1,2-ethanedithiol with 4-isopropoxyphenylmethyl halides (e.g., iodide or bromide) under basic conditions (e.g., KOH/EtOH). However, over-alkylation is a common issue, requiring careful stoichiometric control and multiple purification steps (e.g., distillation or column chromatography) to isolate the mono-thiolated product .

- Thiol-Ene Click Chemistry: Radical-mediated addition of thiols to alkenes, which offers regioselectivity. This method avoids over-alkylation but requires UV light or thermal initiators (e.g., AIBN) .

Key Challenges and Solutions:

Q. How can spectroscopic techniques (NMR, MS) be optimized to characterize this compound?

Methodological Answer:

- ¹H/¹³C NMR: Assign peaks using DEPT-135 and HSQC for structural confirmation. The aromatic protons of the 4-isopropoxyphenyl group resonate at δ 6.8–7.2 ppm, while the ethane-thiol protons appear as a triplet (δ 1.6–2.2 ppm) and a multiplet (δ 2.5–3.0 ppm). The isopropyl group shows a septet (δ 4.5–4.7 ppm) and doublets (δ 1.2–1.4 ppm) .

- Mass Spectrometry (MS): Use ESI-MS in positive ion mode. The molecular ion [M+H]⁺ for C₁₁H₁₆O₂S is expected at m/z 212.08. Fragmentation patterns include loss of isopropoxy (60 Da) and SH (34 Da) groups .

- FT-IR: Confirm the thiol (-SH) stretch at ~2550 cm⁻¹, though weak intensity may require amplification via derivatization (e.g., forming disulfide bridges) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in the reactivity of this compound with biological targets?

Methodological Answer: Discrepancies in experimental reactivity data (e.g., enzyme inhibition vs. activation) can be addressed via:

- Docking Simulations: Use software like AutoDock Vina to model interactions with proteins (e.g., TcGLIP lipase). The thiol group may form hydrogen bonds with catalytic residues (e.g., Ser/His), while the isopropoxyphenyl moiety participates in hydrophobic interactions .

- MD Simulations: Analyze stability of ligand-protein complexes over 100 ns trajectories. Free energy calculations (MM-PBSA) can quantify binding affinities, explaining divergent experimental results .

- QSPR Models: Corrate electronic parameters (HOMO-LUMO gaps, Fukui indices) with experimental IC₅₀ values to predict bioactivity trends .

Q. What strategies mitigate discrepancies in reported catalytic efficiencies of this compound in organometallic reactions?

Methodological Answer: Contradictory catalytic outcomes (e.g., in Suzuki-Miyaura couplings) arise from:

- Ligand Decomposition: Thiols can oxidize to disulfides under aerobic conditions. Use Schlenk techniques or add stabilizing ligands (e.g., PPh₃) .

- Substrate Scope Limitations: Screen aryl halides with varying electronic profiles (e.g., p-NO₂ vs. p-OMe substituents). Steric effects from the isopropoxy group may hinder bulky substrates .

- Kinetic Studies: Perform time-resolved NMR to identify rate-determining steps. For example, oxidative addition may be slower with electron-rich substrates, requiring higher temperatures .

Q. How can biocatalytic approaches improve the sustainability of this compound synthesis?

Methodological Answer:

- Enzyme Engineering: Use directed evolution on lipases (e.g., Candida antarctica Lipase B) to catalyze thiol-ester formation. Screen for mutants with enhanced activity toward 4-isopropoxyphenyl substrates .

- Green Solvents: Replace DMF or THF with ionic liquids (e.g., [BMIM][PF₆]) or cyclopentyl methyl ether (CPME) to reduce toxicity .

- Waste Minimization: Employ flow chemistry for continuous synthesis, improving atom economy and reducing byproducts .

Q. Future Research Directions

- Mechanistic Studies: Elucidate the role of the thiol group in radical scavenging using EPR spectroscopy .

- Hybrid Materials: Incorporate the compound into MOFs for controlled release in drug delivery systems .

- Multi-Omics Profiling: Integrate metabolomics and proteomics to map its interaction networks in cellular environments .

Properties

Molecular Formula |

C11H16OS |

|---|---|

Molecular Weight |

196.31 g/mol |

IUPAC Name |

2-(4-propan-2-yloxyphenyl)ethanethiol |

InChI |

InChI=1S/C11H16OS/c1-9(2)12-11-5-3-10(4-6-11)7-8-13/h3-6,9,13H,7-8H2,1-2H3 |

InChI Key |

PQXYISLLCVAZHO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)CCS |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.